molecular formula C17H18INO3 B251310 N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide

N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B251310
M. Wt: 411.23 g/mol
InChI Key: NPHMEGUQCTVGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide, also known as IDB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. This compound has also been found to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress. In addition, this compound has been found to regulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. This compound has also been extensively studied in vitro and in vivo, making it a well-established compound for further research. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for the research of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, the development of this compound derivatives with improved efficacy and safety profiles may also be a promising direction for future research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to inhibit the growth of cancer cells, to suppress inflammation, and to regulate various cellular processes. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. The development of this compound derivatives with improved efficacy and safety profiles may also be a promising direction for future research.

Synthesis Methods

The synthesis of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 4-iodo-2,5-dimethylaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds through the formation of an amide bond, which results in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to suppress the replication of the hepatitis B virus.

Properties

Molecular Formula

C17H18INO3

Molecular Weight

411.23 g/mol

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H18INO3/c1-10-8-14(11(2)7-13(10)18)19-17(20)12-5-6-15(21-3)16(9-12)22-4/h5-9H,1-4H3,(H,19,20)

InChI Key

NPHMEGUQCTVGNG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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